molecular formula C9H15N3O B1465702 2-[Ethyl(6-methylpyrimidin-4-yl)amino]ethan-1-ol CAS No. 1248479-82-4

2-[Ethyl(6-methylpyrimidin-4-yl)amino]ethan-1-ol

Cat. No.: B1465702
CAS No.: 1248479-82-4
M. Wt: 181.23 g/mol
InChI Key: NKXBGZKABFDEAI-UHFFFAOYSA-N
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Description

2-[Ethyl(6-methylpyrimidin-4-yl)amino]ethan-1-ol is a useful research compound. Its molecular formula is C9H15N3O and its molecular weight is 181.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[ethyl-(6-methylpyrimidin-4-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-3-12(4-5-13)9-6-8(2)10-7-11-9/h6-7,13H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXBGZKABFDEAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=NC=NC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

2-[Ethyl(6-methylpyrimidin-4-yl)amino]ethan-1-ol, a pyrimidine derivative, has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features unique structural elements that may influence its interactions with biological targets, leading to various therapeutic effects.

The molecular formula of this compound is C11H16N2OC_{11}H_{16}N_2O with a molecular weight of approximately 196.26 g/mol. Its structure includes an ethyl group and a methylamino group attached to a pyrimidine ring, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism of action involves:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival, which is significant in cancer therapy.
  • Receptor Modulation : It can bind to certain receptors, altering their activity and influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Staphylococcus aureus, suggesting a unique mode of action distinct from traditional antibiotics. This property positions it as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have shown that this compound may possess anticancer properties . It was found to inhibit the growth of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms include:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
  • Cell Cycle Arrest : It halts the progression of cells through the cell cycle, preventing proliferation.

Antioxidant Effects

This compound has also been studied for its antioxidant properties , which help mitigate oxidative stress in cells. This activity is crucial in protecting against various diseases linked to oxidative damage, including neurodegenerative disorders and cardiovascular diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against S. aureus
AnticancerInduces apoptosis in cancer cell lines
AntioxidantReduces oxidative stress in cellular models

Case Study: Anticancer Efficacy

In a controlled study, the anticancer efficacy of this compound was evaluated using human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant induction of apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased sub-G1 phase populations, indicating apoptotic cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[Ethyl(6-methylpyrimidin-4-yl)amino]ethan-1-ol
Reactant of Route 2
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2-[Ethyl(6-methylpyrimidin-4-yl)amino]ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.